Methyl 2-cyclopropyloxazole-4-carboxylate

Medicinal Chemistry ADME Prediction FAAH Inhibition

Methyl 2-cyclopropyloxazole-4-carboxylate is a patented FAAH modulator intermediate whose 2-cyclopropyl substituent confers conformational constraint and metabolic stability absent in unsubstituted oxazole analogs. The 4-position methyl ester provides a direct handle for amide formation with amines, while the balanced lipophilicity (XLogP3=1.1, ΔLogP +0.95 vs unsubstituted) supports CNS-penetrant amide products. Quantifiable differences in pKa (Δ≈0.85) and TPSA versus the 5-cyclopropyl regioisomer (CAS 1882323-88-7) enable robust SAR. Procure at ≥95% purity with batch-specific NMR/HPLC/GC data for reproducible medicinal chemistry workflows.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1344088-62-5
Cat. No. B2830860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopropyloxazole-4-carboxylate
CAS1344088-62-5
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C2CC2
InChIInChI=1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyPCPLDAPZQBQPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cyclopropyloxazole-4-carboxylate (CAS 1344088-62-5): Procurement-Grade Oxazole Building Block for FAAH-Targeted Drug Discovery


Methyl 2-cyclopropyloxazole-4-carboxylate (CAS 1344088-62-5, C8H9NO3, MW 167.16) is a heterocyclic building block featuring a 1,3-oxazole core substituted at the 2-position with a cyclopropyl group and a methyl ester at the 4-position . This compound is documented in patent literature as an intermediate for oxazole derivatives designed to modulate fatty acid amide hydrolase (FAAH), a clinically validated target for pain, inflammation, and neurodegenerative disorders [1]. Its predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 249.9±13.0 °C at 760 mmHg, and a calculated XLogP3 value of 1.1 .

Procurement Risk Alert: Why Methyl 2-cyclopropyloxazole-4-carboxylate Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Substituting methyl 2-cyclopropyloxazole-4-carboxylate with simpler oxazole-4-carboxylates (e.g., unsubstituted methyl oxazole-4-carboxylate, CAS 170487-38-4) or positional isomers (e.g., methyl 5-cyclopropyloxazole-4-carboxylate, CAS 1882323-88-7) introduces quantifiable deviations in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly impact biological target engagement and downstream synthetic utility [1]. The cyclopropyl group at the 2-position confers distinct conformational constraints and metabolic stability benefits that are absent in unsubstituted analogs, while regioisomeric substitution at the 5-position alters the electronic environment of the oxazole ring and the spatial orientation of the carboxylate ester, thereby changing reactivity in subsequent derivatization steps [2]. These differences are not theoretical—they translate into measurable variations in partition coefficient (LogP), topological polar surface area (TPSA), and predicted pKa that can determine whether a compound progresses or fails in a medicinal chemistry campaign .

Quantitative Differentiation of Methyl 2-cyclopropyloxazole-4-carboxylate: Head-to-Head Comparisons with Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropyl-Substituted Methyl Ester vs. Ethyl Ester vs. Unsubstituted Methyl Oxazole

Methyl 2-cyclopropyloxazole-4-carboxylate exhibits a predicted XLogP3 value of 1.1, representing an increase in lipophilicity compared to the unsubstituted methyl oxazole-4-carboxylate (CAS 170487-38-4), for which predicted LogP is approximately 0.15 . This 0.95 LogP unit increase translates to a roughly 9-fold higher predicted partition coefficient in octanol/water systems, which correlates with enhanced passive membrane permeability and improved blood-brain barrier penetration potential . The ethyl ester analog (ethyl 2-cyclopropyloxazole-4-carboxylate, CAS 1060816-03-6) has a higher predicted XLogP of approximately 1.5, offering a distinct lipophilicity profile for SAR exploration .

Medicinal Chemistry ADME Prediction FAAH Inhibition

Topological Polar Surface Area (TPSA) and Predicted Bioavailability: Methyl Ester vs. Carboxylic Acid Derivative

The target compound possesses a calculated TPSA of 52.3 Ų, which falls below the widely accepted threshold of 60 Ų for favorable blood-brain barrier penetration and within the optimal range (<140 Ų) for oral bioavailability per Lipinski's Rule of Five . In contrast, the corresponding carboxylic acid derivative (2-cyclopropyloxazole-4-carboxylic acid, CAS 1060816-04-7) has a higher TPSA of 63.3 Ų due to the additional hydrogen bond donor from the carboxylic acid group, which reduces predicted CNS permeability [1]. The methyl ester's lower TPSA and zero hydrogen bond donor count make it a preferred intermediate for subsequent amide coupling reactions in FAAH inhibitor synthesis without introducing additional polarity that could compromise membrane transit [2].

Drug Design Oral Bioavailability CNS Penetration

Regioisomeric Differentiation: 2-Cyclopropyl vs. 5-Cyclopropyl Substitution and Predicted pKa Effects on Reactivity

The position of cyclopropyl substitution on the oxazole ring critically alters the predicted acidity of the carboxylate ester and the electronic environment of the ring. Methyl 2-cyclopropyloxazole-4-carboxylate has a predicted pKa of approximately -1.07±0.10 for the conjugated acid of the oxazole nitrogen, whereas the 5-cyclopropyl regioisomer (methyl 5-cyclopropyloxazole-4-carboxylate, CAS 1882323-88-7) and the ethyl ester analog (ethyl 2-cyclopropyloxazole-4-carboxylate) have predicted pKa values of -0.22±0.10, indicating a measurable difference in basicity that influences nucleophilic reactivity and hydrogen-bond acceptor strength . Additionally, the 2-substituted isomer is explicitly referenced in FAAH modulator patent literature as a synthetic intermediate, whereas the 5-substituted isomer is not mentioned, suggesting a synthetic pathway preference or SAR-driven exclusion [1].

Heterocyclic Chemistry Structure-Activity Relationship Synthetic Intermediate

Vendor Purity Specifications and Batch Consistency: Methyl Ester vs. Ethyl Ester Availability

Commercial vendors for methyl 2-cyclopropyloxazole-4-carboxylate offer standard purity specifications of 95% to 98% with accompanying batch-specific analytical data including NMR, HPLC, and GC . In comparison, the ethyl ester analog (CAS 1060816-03-6) is also available at similar purity levels (95-98%), but the methyl ester is explicitly listed as a building block for FAAH-targeted synthesis in patent applications, whereas the ethyl ester is not directly referenced in the same synthetic schemes [1]. Both compounds are stored under refrigerated conditions (2-8°C) to maintain stability [2].

Chemical Procurement Quality Control Synthetic Reliability

Optimal Application Scenarios for Methyl 2-cyclopropyloxazole-4-carboxylate in FAAH-Targeted Drug Discovery and Heterocyclic Synthesis


Synthesis of 2-Cyclopropyl-4-amido-oxazole FAAH Inhibitors

The methyl ester serves as a direct precursor for amide bond formation with various amines to generate 2-cyclopropyloxazole-4-carboxamide derivatives, a scaffold explicitly claimed in FAAH modulator patents for the treatment of pain, osteoarthritis, and neuroinflammatory conditions [1]. The favorable XLogP3 (1.1) and low TPSA (52.3 Ų) of this intermediate translate to final amide products with predicted CNS penetration, supporting in vivo efficacy studies in rodent models of inflammatory and neuropathic pain .

Building Block for Parallel SAR Libraries of Oxazole-4-carboxylate Derivatives

The compound's cyclopropyl substituent provides a conformationally constrained, metabolically stable motif that can be systematically varied against ethyl ester, free acid, and 5-cyclopropyl regioisomeric analogs to probe steric and electronic contributions to FAAH inhibition [2]. This enables the construction of focused SAR libraries where the methyl ester's intermediate lipophilicity (ΔLogP = +0.95 vs. unsubstituted oxazole) offers a balanced starting point for further optimization without requiring extensive synthetic manipulation of the ester group .

Key Intermediate in Multi-Step Synthesis of Bicyclic Oxazole-Containing Heterocycles

The 4-carboxylate position can be elaborated via standard ester chemistry (hydrolysis, reduction, or conversion to Weinreb amide) to access a range of functional handles for subsequent cyclization or cross-coupling reactions, while the 2-cyclopropyl group remains intact throughout these transformations . This synthetic versatility, combined with the documented commercial availability of the compound at 95-98% purity with batch-specific analytical data, ensures reproducibility in multi-step medicinal chemistry workflows .

Negative Control for Regioisomeric SAR Studies in FAAH Assays

When evaluating FAAH inhibitory activity of 2-cyclopropyloxazole derivatives, the 5-cyclopropyl regioisomer (CAS 1882323-88-7) can be procured in parallel to serve as a negative control or to delineate the positional requirements for target engagement. The predicted pKa difference (ΔpKa ≈ 0.85 units) between 2- and 5-substituted isomers suggests measurable differences in hydrogen-bonding capacity that could translate into differential FAAH inhibition profiles, enabling robust SAR interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-cyclopropyloxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.